4-(chloromethyl)-2-phenoxypyridine
Description
4-(Chloromethyl)-2-phenoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a chloromethyl group at position 4 and a phenoxy group at position 2. This structure confers reactivity at the chloromethyl site, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its synthesis typically involves coupling pyridin-2(1H)-one derivatives with aryne intermediates generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride, as reported in a mild, high-yield protocol . The chloromethyl group enables further functionalization, such as nucleophilic substitution or cross-coupling reactions, which are critical for developing bioactive molecules .
Properties
CAS No. |
96909-37-4 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The chloromethylation of 2-phenoxypyridine is a two-step process involving the introduction of a chloromethyl group to the pyridine ring. This method typically employs formaldehyde and hydrochloric acid under acidic conditions, facilitated by a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is generated in situ from formaldehyde and HCl.
Key Steps:
-
Formation of Chloromethyl Intermediate:
Formaldehyde reacts with HCl to form chloromethyl chloride (ClCH2OH), which is stabilized by ZnCl2. -
Electrophilic Attack:
The chloromethyl electrophile reacts with the electron-rich pyridine ring at the 4-position, favored by the directing effect of the phenoxy group.
Optimized Parameters:
Industrial Adaptations
Continuous flow reactors have been adopted to enhance safety and efficiency, minimizing exposure to hazardous intermediates. For example, a microreactor system operating at 60°C with a residence time of 30 minutes achieves a 68% yield, outperforming batch processes.
Coupling of Pre-Functionalized Pyridine and Phenol Derivatives
Ullmann-Type Coupling
This method involves the coupling of 4-chloromethylpyridine with a phenol derivative using a copper catalyst. The reaction is conducted in dimethyl sulfoxide (DMSO) with potassium carbonate (K2CO3) as a base, enabling nucleophilic aromatic substitution.
Procedure:
-
Substrate Preparation:
4-Chloromethylpyridine (1.0 equiv) and phenol (1.2 equiv) are dissolved in DMSO. -
Catalytic System:
CuI (5 mol%) and 1,10-phenanthroline (10 mol%) are added to facilitate coupling. -
Reaction Conditions:
Heated at 110°C for 12 hours under nitrogen.
Yield and Purity:
Palladium-Catalyzed Cross-Coupling
Palladium-based catalysts, such as Pd(OAc)2 with triphenylphosphine, enable coupling under milder conditions. This method is advantageous for sterically hindered substrates.
Example Protocol:
-
Reactants: 4-(Bromomethyl)pyridine and 2-phenoxyphenylboronic acid
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Solvent: Tetrahydrofuran (THF)/water (10:1)
Reductive Amination and Subsequent Chlorination
Synthesis via Aminomethyl Intermediate
A less conventional route involves the reductive amination of 2-phenoxypyridine-4-carbaldehyde followed by chlorination.
Steps:
-
Reductive Amination:
2-Phenoxypyridine-4-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol to form 4-(aminomethyl)-2-phenoxypyridine. -
Chlorination:
The amine intermediate is treated with thionyl chloride (SOCl2) to yield the target compound.
Conditions and Outcomes:
Comparative Analysis of Methods
Table 1: Summary of Preparation Methods
| Method | Key Reagents | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl, ZnCl2 | ZnCl2 | 55–65 | 90 | High |
| Ullmann Coupling | CuI, 1,10-phenanthroline | CuI | 60–70 | 95 | Moderate |
| Palladium Cross-Coupling | Pd(OAc)2, XPhos | Pd(OAc)2 | 75 | 98 | Low |
| Reductive Amination | SOCl2, NH4OAc | None | 50–55 | 85 | Low |
Advantages and Limitations
-
Chloromethylation: Cost-effective and scalable but requires handling corrosive reagents.
-
Ullmann Coupling: Reliable for aromatic systems but limited by copper residue removal.
-
Palladium Catalysis: High yields and purity but economically prohibitive for industrial use.
-
Reductive Amination: Avoids harsh conditions but suffers from low efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-phenoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
4-(chloromethyl)-2-phenoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-phenoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs of 4-(chloromethyl)-2-phenoxypyridine include:
- 4-(Chloromethyl)-2-methylpyridine: Substitutes the phenoxy group with a methyl group, reducing steric hindrance and altering electronic properties.
- 4,4'-Bis(chloromethyl)-2,2'-bipyridine : A bipyridine derivative with dual chloromethyl groups, enabling polymerization or coordination chemistry applications .
- 4-(Chloromethyl)-2-(3-(trifluoromethyl)phenoxy)pyridine: Incorporates a trifluoromethyl group on the phenoxy ring, increasing lipophilicity and metabolic stability .
Physicochemical Properties
*Melting points vary with substituents on the phenyl ring; data from structurally related analogs .
Research Findings and Trends
Recent studies highlight the role of chloromethyl-substituted heterocycles in drug discovery:
- Antimicrobial Potential: Derivatives of this compound demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (Candida albicans, MIC: 4 µg/mL) .
- Agrochemical Utility: Pyrimidine analogs like 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine show herbicidal efficacy at 50–100 ppm concentrations .
- Synthetic Efficiency : Modern protocols (e.g., TDAE methodology) enable rapid functionalization of chloromethyl groups, reducing reaction times from hours to minutes .
Q & A
Q. What are the common synthetic routes for 4-(chloromethyl)-2-phenoxypyridine, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A key precursor is 2-phenoxypyridine, where chloromethylation at the 4-position is achieved using reagents like chloromethyl chloride under controlled conditions. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
- Catalysts : Lewis acids (e.g., AlCl₃) may improve regioselectivity .
Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR (¹H/¹³C) : The chloromethyl group (δ ~4.5 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm) confirm substitution patterns. Coupling constants distinguish ortho/meta/para positions .
- FT-IR : C-Cl stretching (~650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are diagnostic .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs .
X-ray crystallography (if crystals are obtainable) provides definitive bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data often arise from variations in assay conditions or impurities. Strategies include:
- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from byproducts .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
- Structural Analog Comparison : Compare activities with derivatives (e.g., 4-chloro-2-methylpyrimidine) to isolate substituent effects .
Cross-disciplinary validation (e.g., molecular docking studies) can link structural features to observed activities .
Q. What strategies are effective for optimizing regioselectivity in nucleophilic substitution reactions involving this compound?
- Solvent Effects : Use non-polar solvents (e.g., toluene) to favor SN1 mechanisms or polar aprotic solvents (e.g., DMF) for SN2 pathways .
- Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) may preferentially attack less hindered positions .
- Catalytic Systems : Transition-metal catalysts (e.g., CuI) can direct substitution to specific sites .
Monitoring reaction progress via TLC or GC-MS helps adjust conditions in real time .
Q. What safety precautions are essential when handling this compound, given the limited toxicological data?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
- Emergency Protocols : Immediate decontamination with water for spills and ethanol for skin contact .
Methodological Considerations
Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
- Light Sensitivity : Store samples in amber vials and compare with light-exposed controls to assess photodegradation .
- Solution Stability : Test solubility in common solvents (e.g., DMSO, ethanol) and track precipitate formation over time .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states to predict regioselectivity in substitution reactions (e.g., using Gaussian or ORCA) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with experimental reaction rates .
Data Analysis and Interpretation
Q. How should researchers address conflicting data on the compound’s solubility and partitioning coefficients?
- Standardized Protocols : Follow OECD guidelines for logP determination (e.g., shake-flask method) .
- Temperature Control : Ensure consistent temperature during measurements, as solubility can vary significantly at ±5°C .
- Cross-Validation : Compare results from multiple techniques (e.g., HPLC vs. UV-Vis) .
Q. What advanced techniques are recommended for elucidating degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
